tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a suitable piperidine derivative under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, at a specific temperature and for a defined period .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or sodium methoxide .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can yield an amine or alcohol . Substitution reactions can introduce different functional groups into the molecule, further modifying its chemical properties .
Scientific Research Applications
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology, this compound is used in the study of enzyme mechanisms and protein-ligand interactions . Its ability to interact with specific biological targets makes it a useful tool in drug discovery and development .
In industry, this compound is used in the production of specialty chemicals and materials . Its stability and reactivity make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate can be compared with other similar compounds, such as tert-butyl N-[(3S,4R)-4-aminopiperidin-3-yl]carbamate and tert-butyl N-[(3S,4R)-4-methoxypiperidin-3-yl]carbamate . These compounds share a similar core structure but differ in the functional groups attached to the piperidine ring . The presence of different functional groups can significantly impact the chemical properties and reactivity of these compounds .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUNVCLBHFFYFH-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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